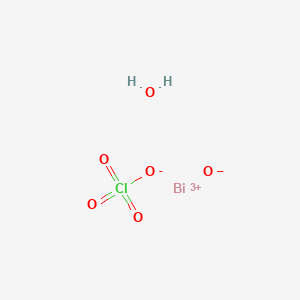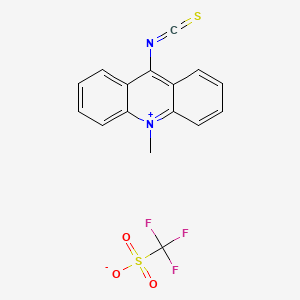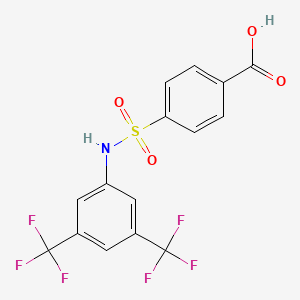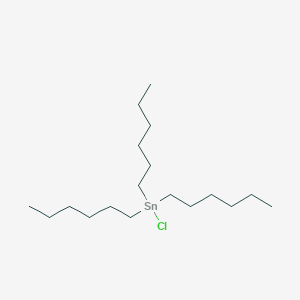
Trihexyltin chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexyltin chloride is an organotin compound with the chemical formula C18H37ClSn. It is a member of the organotin family, which consists of compounds containing tin atoms bonded to organic groups. This compound is known for its use in various industrial and agricultural applications due to its unique chemical properties.
Métodos De Preparación
The preparation of trihexyltin chloride typically involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
4C6H13MgBr+SnCl4→(C6H13)4Sn+4MgBrCl
The resulting tetrahexyltin is then treated with hydrochloric acid to produce this compound:
(C6H13)4Sn+HCl→(C6H13)3SnCl+C6H13H
Análisis De Reacciones Químicas
Trihexyltin chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trihexyltin oxide.
Reduction: It can be reduced to form hexyltin hydrides.
Substitution: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trihexyltin chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: this compound is studied for its effects on biological systems, including its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of trihexyltin chloride involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, affecting various metabolic pathways. This compound is also known to disrupt cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Trihexyltin chloride can be compared with other organotin compounds such as triphenyltin chloride and tributyltin chloride. While all these compounds share similar structural features, their chemical properties and applications differ:
Triphenyltin chloride: Used primarily as a fungicide and antifoulant.
Tributyltin chloride: Known for its use in antifouling paints and as a biocide.
This compound is unique due to its specific alkyl group, which imparts different chemical reactivity and biological activity compared to its phenyl and butyl counterparts.
Similar Compounds
- Triphenyltin chloride
- Tributyltin chloride
- Triethyltin chloride
- Trimethyltin chloride
These compounds share the common feature of having tin atoms bonded to organic groups, but their specific applications and properties vary based on the nature of the organic groups attached to the tin atom.
Propiedades
IUPAC Name |
chloro(trihexyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13.ClH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDMMAVFUOTMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39ClSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-60-8 |
Source


|
| Record name | Chlorotrihexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
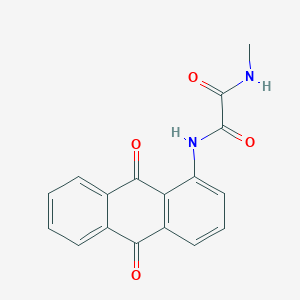
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
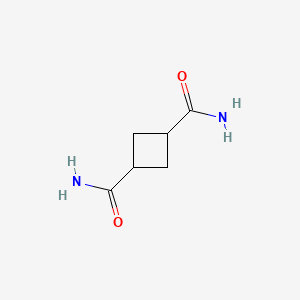


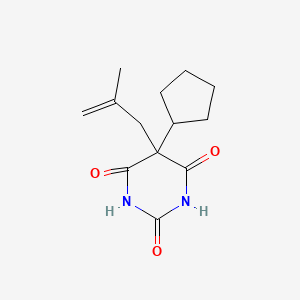
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
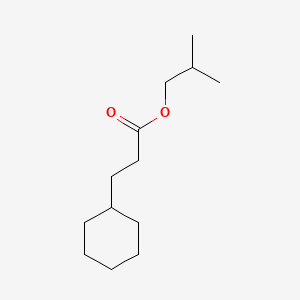
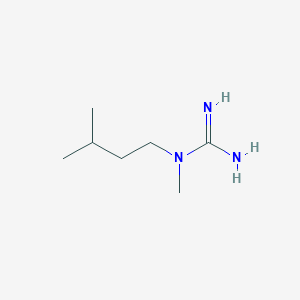
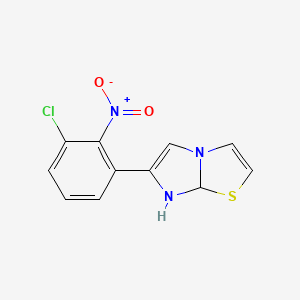
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
